molecular formula C10H17BO2 B6169061 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2758648-59-6

2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6169061
CAS No.: 2758648-59-6
M. Wt: 180.05 g/mol
InChI Key: WHAZEZRBZRDWAN-UHFFFAOYSA-N
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Description

2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C10H17BO2. It is a member of the bicyclo[1.1.0]butane family, which is known for its highly strained ring structure. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the functionalization of pre-formed bicyclo[1.1.0]butane intermediates. One common method includes the palladium-catalyzed cross-coupling reactions, which allow for the late-stage diversification of the bridgehead position

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques could be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the boronate ester to its corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction produces alcohols. Substitution reactions can yield a variety of products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to undergo strain-release reactions. The high strain energy of the bicyclo[1.1.0]butane ring makes it highly reactive, allowing it to participate in various chemical transformations. The boronate group can act as a Lewis acid, facilitating reactions with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its combination of the bicyclo[1.1.0]butane core with a boronate ester group. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry .

Properties

CAS No.

2758648-59-6

Molecular Formula

C10H17BO2

Molecular Weight

180.05 g/mol

IUPAC Name

2-(1-bicyclo[1.1.0]butanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C10H17BO2/c1-8(2)9(3,4)13-11(12-8)10-5-7(10)6-10/h7H,5-6H2,1-4H3

InChI Key

WHAZEZRBZRDWAN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC2C3

Purity

95

Origin of Product

United States

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